Molecular Weight and Lipophilicity Profile Compared to CNS Drug Space
The compound's molecular weight (307.4 g/mol) and calculated partition coefficient (XLogP3 1.9) position it favorably within the optimal oral CNS drug space relative to many larger pyrazole sulfonamides [1]. This is below the 400 Da and logP <5 thresholds of Lipinski's rule, suggesting superior membrane permeability potential.
| Evidence Dimension | Molecular weight and lipophilicity for oral bioavailability |
|---|---|
| Target Compound Data | MW 307.4 g/mol; XLogP3 1.9 |
| Comparator Or Baseline | Lipinski's rule-of-five thresholds (MW ≤ 500, logP ≤ 5); typical CNS drug average MW ~310, logP ~2.5 |
| Quantified Difference | MW is 38% below the Lipinski 500 Da limit; XLogP3 is 0.6 units below average CNS drug logP. |
| Conditions | Computed properties from PubChem (2021.05.07 release) using XLogP3 and standard PubChem algorithms. |
Why This Matters
Selecting compounds with favorable physicochemical profiles reduces attrition in drug discovery by improving oral absorption and blood-brain barrier penetration.
- [1] PubChem Compound Summary for CID 49738427. National Center for Biotechnology Information (2026). View Source
